1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-

Descripción general

Descripción

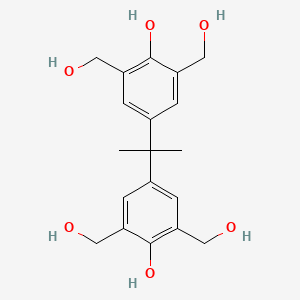

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- is a useful research compound. Its molecular formula is C19H24O6 and its molecular weight is 348.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- (CAS No. 3957-22-0) is an organic compound with a molecular formula of C19H24O6 and a molecular weight of 348.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the areas of anticancer effects, antioxidant properties, and applications in polymer synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C19H24O6 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 3957-22-0 |

| EINECS Number | 223-553-1 |

| Purity | Typically ≥95% |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated strong antioxidant capabilities. For example, studies have shown that certain benzenediol derivatives can scavenge free radicals effectively . While direct evidence for the antioxidant activity of 1,3-benzenedimethanol is not extensively documented, its chemical structure suggests it may possess similar properties.

The mechanism by which benzenediol derivatives exert their biological effects often involves the modulation of enzymatic activities and cellular pathways. For instance, some compounds inhibit key enzymes such as tyrosinase, which is involved in melanin production—an important factor in skin pigmentation and related disorders . The inhibition of such enzymes can lead to reduced melanin synthesis and potential therapeutic applications for hyperpigmentation disorders.

Study on Lichen-Derived Compounds

A notable study investigated the cytotoxic effects of lichen-derived compounds on various cancer cell lines. The bioactive fractions demonstrated significant cytotoxicity through mechanisms involving apoptosis induction and inhibition of angiogenesis . While this study did not focus directly on 1,3-benzenedimethanol, it highlights the biological relevance of related compounds.

Synthesis and Applications

In addition to its biological activities, 1,3-benzenedimethanol is utilized in the synthesis of high-performance polymers and pharmaceuticals. It serves as a building block for chiral amines and alcohols and acts as a catalyst in polymerization reactions . Its role in enhancing material properties such as thermal stability further underscores its importance in industrial applications.

Aplicaciones Científicas De Investigación

1,3-Benzenedimethanol exhibits potential biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Properties : Compounds with similar structures have demonstrated strong antioxidant capabilities. Although direct evidence for the antioxidant activity of this specific compound is limited, its chemical structure suggests potential efficacy in scavenging free radicals and preventing oxidative stress-related diseases .

- Anticancer Effects : Related studies have shown that certain benzenediol derivatives can induce apoptosis in cancer cell lines. While specific studies on 1,3-benzenedimethanol are scarce, the biological relevance of structurally similar compounds indicates its potential in cancer therapy.

Applications in Synthesis

1,3-Benzenedimethanol serves as a versatile building block in various chemical syntheses:

- Pharmaceutical Synthesis : It has been utilized in the synthesis of chiral amines and alcohols, which are critical intermediates in drug development. Its role as a reagent in synthesizing pharmaceuticals highlights its importance in medicinal chemistry .

- Polymer Production : The compound is also employed as a catalyst in polymerization reactions, particularly for producing high-performance polymers such as polyurethanes. Its ability to enhance material properties like thermal stability makes it valuable in industrial applications .

Case Studies

Several studies illustrate the applications and efficacy of 1,3-benzenedimethanol:

-

Antioxidant Activity Study :

- A study investigating the antioxidant properties of benzenediol derivatives found that compounds with similar structures effectively scavenge free radicals and inhibit key enzymes involved in oxidative stress. This suggests that 1,3-benzenedimethanol may exhibit comparable properties.

-

Cytotoxicity Research :

- Research on lichen-derived compounds demonstrated significant cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and inhibition of angiogenesis. Although not directly focused on 1,3-benzenedimethanol, these findings underscore the biological relevance of related compounds.

- Polymer Synthesis Application :

Propiedades

IUPAC Name |

4-[2-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]propan-2-yl]-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-19(2,15-3-11(7-20)17(24)12(4-15)8-21)16-5-13(9-22)18(25)14(6-16)10-23/h3-6,20-25H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIRUWWYQXWRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)CO)O)CO)C2=CC(=C(C(=C2)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063245 | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3957-22-0 | |

| Record name | 5,5′-(1-Methylethylidene)bis[2-hydroxy-1,3-benzenedimethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3957-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis(2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003957220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-isopropylidenebis(m-xylene-2,α,α'-triol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.